Piperonylic acid Piperonylic acid Piperonylic acid is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a carboxy group at position 5. It is a natural product isolated from several plant species. It is a selective mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme and exhibits antifungal and skin wound healing properties. It has a role as a plant metabolite, an EC 1.14.14.91 ( trans-cinnamate 4-monooxygenase) inhibitor, a vulnerary and an antifungal agent. It is a member of benzodioxoles, a monocarboxylic acid and an aromatic carboxylic acid. It is a conjugate acid of a piperonylate.
Piperonylic acid is a natural product found in Pongamia pinnata var. pinnata, Begonia nantoensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 94-53-1
VCID: VC20863750
InChI: InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)O
Molecular Formula: C8H6O4
Molecular Weight: 166.13 g/mol

Piperonylic acid

CAS No.: 94-53-1

Cat. No.: VC20863750

Molecular Formula: C8H6O4

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

Piperonylic acid - 94-53-1

Specification

Description Piperonylic acid is a member of the class of benzodioxoles that is 1,3-benzodioxole substituted by a carboxy group at position 5. It is a natural product isolated from several plant species. It is a selective mechanism-based inactivator of the trans-cinnamate 4-hydroxylase enzyme and exhibits antifungal and skin wound healing properties. It has a role as a plant metabolite, an EC 1.14.14.91 ( trans-cinnamate 4-monooxygenase) inhibitor, a vulnerary and an antifungal agent. It is a member of benzodioxoles, a monocarboxylic acid and an aromatic carboxylic acid. It is a conjugate acid of a piperonylate.
Piperonylic acid is a natural product found in Pongamia pinnata var. pinnata, Begonia nantoensis, and other organisms with data available.
CAS No. 94-53-1
Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
IUPAC Name 1,3-benzodioxole-5-carboxylic acid
Standard InChI InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10)
Standard InChI Key VDVJGIYXDVPQLP-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C(=O)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(=O)O
Melting Point 229 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator